molecular formula C20H20N2O3 B2638589 3-cyano-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide CAS No. 2034600-15-0

3-cyano-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide

Katalognummer: B2638589
CAS-Nummer: 2034600-15-0
Molekulargewicht: 336.391
InChI-Schlüssel: XDOKSZGRGQIOIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzamide derivative featuring a 3-cyano-substituted benzene core linked to a tetrahydronaphthalene moiety via a methylene bridge. The tetrahydronaphthalene group contains a hydroxyl and methoxy substituent at positions 1 and 6, respectively.

Eigenschaften

IUPAC Name

3-cyano-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-25-17-7-8-18-15(11-17)6-3-9-20(18,24)13-22-19(23)16-5-2-4-14(10-16)12-21/h2,4-5,7-8,10-11,24H,3,6,9,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOKSZGRGQIOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=CC(=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the cyano group, and attachment of the substituted tetrahydronaphthalene moiety. Common synthetic routes may involve:

    Formation of Benzamide Core: This can be achieved through the reaction of a suitable amine with a benzoyl chloride derivative under basic conditions.

    Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of Substituted Tetrahydronaphthalene Moiety: This step may involve the use of Grignard reagents or other organometallic compounds to form the desired carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

3-cyano-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-cyano-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3-Cyano-N-(1,3-Diphenyl-1H-Pyrazol-5-yl)Benzamide (CDPPB)

  • Structure: Shares the 3-cyano-benzamide core but substitutes the tetrahydronaphthalene group with a diphenylpyrazole moiety.
  • Pharmacology :
    • Acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGlu5), enhancing receptor signaling .
    • Restores synaptic plasticity in Shank3-deficient neurons (autism models) and reverses behavioral deficits in rodents .
    • EC₅₀ values for mGlu5 modulation: ~100–300 nM in vitro .
  • Key Differences :
    • The diphenylpyrazole group in CDPPB likely enhances selectivity for mGlu5 over other receptors.
    • The tetrahydronaphthalene group in the query compound may confer improved solubility or metabolic stability due to hydroxyl/methoxy substituents.

3-(1-Cyano-1-Methylethyl)-N-{4-Methyl-3-[(3-Methyl-4-Oxoquinazolin-6-yl)Amino]Phenyl}Benzamide

  • Structure: Contains a 3-cyano-benzamide core but replaces the tetrahydronaphthalene with a quinazolinone-linked phenyl group.
  • Pharmacology: No direct activity data provided, but quinazolinones are often associated with kinase inhibition (e.g., EGFR, BRAF) .
  • Key Differences: The quinazolinone moiety suggests divergent therapeutic targets (e.g., oncology vs. neurology). The query compound’s tetrahydronaphthalene group may reduce off-target kinase interactions.

(2E)-3-(Furan-3-yl)-N-[(1-Hydroxy-6-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-yl)Methyl]Prop-2-Enamide

  • Structure : Shares the tetrahydronaphthalene-methylamine backbone but replaces the benzamide with a propenamide-furan group.
  • Pharmacology: No activity data provided, but the furan group could influence bioavailability or metabolic pathways .
  • Key Differences :
    • The propenamide linker may alter binding kinetics compared to the rigid benzamide core.

Comparative Data Table

Compound Name Molecular Weight Key Structural Features Target/Activity EC₅₀/IC₅₀ (nM)
3-Cyano-N-((1-hydroxy-6-methoxy-tetrahydronaphthalen-1-yl)methyl)benzamide 366.42* 3-cyano-benzamide, tetrahydronaphthalene Not reported (structural analog: mGlu5?) N/A
CDPPB 365.40 3-cyano-benzamide, diphenylpyrazole mGlu5 PAM 100–300
3-(1-Cyano-1-methylethyl)-N-{quinazolinone-phenyl}benzamide 451.53 3-cyano-benzamide, quinazolinone Kinase inhibition (hypothesized) N/A
(2E)-3-(Furan-3-yl)-N-[tetrahydronaphthalenyl]prop-2-enamide 327.37 Propenamide-furan, tetrahydronaphthalene Not reported N/A

*Calculated molecular weight based on formula C₁₉H₁₈N₂O₃.

Research Implications and Gaps

  • Structural Advantages : The hydroxyl and methoxy groups in the query compound may enhance solubility and blood-brain barrier penetration compared to CDPPB’s hydrophobic diphenylpyrazole .
  • Therapeutic Potential: If mGlu5 activity is confirmed, this compound could address limitations of CDPPB (e.g., metabolic instability).
  • Unanswered Questions :
    • Specific receptor targets and binding affinities.
    • In vivo efficacy in neurological models.
    • Comparative pharmacokinetics (e.g., half-life, clearance).

Biologische Aktivität

The compound 3-cyano-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide represents a class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and potential clinical implications.

Chemical Structure and Properties

The chemical structure of 3-cyano-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide can be described as follows:

  • Molecular Formula: C19H21N3O3
  • Molecular Weight: 337.39 g/mol
  • IUPAC Name: 3-cyano-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide

This compound features a cyano group, a hydroxyl group attached to a methoxy-substituted naphthalene moiety, and an amide linkage that contributes to its biological activity.

Research indicates that compounds similar to 3-cyano-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide exhibit various mechanisms of action:

  • Antioxidant Activity: The presence of the hydroxyl group in the naphthalene structure suggests potential antioxidant properties, which may help in reducing oxidative stress in cells.
  • Enzyme Inhibition: Many benzamide derivatives are known to inhibit specific enzymes involved in cancer progression. This compound may similarly target key pathways related to tumor growth and metastasis.

In Vitro Studies

In vitro studies have shown that derivatives of benzamide possess significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)12.5
Compound BHeLa (Cervical Cancer)15.0
3-cyano-N-(...)A549 (Lung Cancer)TBD

These results indicate that the structural components of the compound may enhance its biological activity against specific cancer types.

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of similar compounds. For example:

  • Tumor Reduction: In a study involving mice with induced tumors, treatment with a related benzamide led to a significant reduction in tumor size compared to control groups.

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Case Study on Antitumor Activity:
    • A study demonstrated that a benzamide derivative significantly inhibited tumor growth in xenograft models.
    • Mechanistic studies revealed that the compound induced apoptosis in cancer cells through caspase activation.
  • Case Study on Neuroprotective Effects:
    • Another investigation showed that compounds with similar structures protected neuronal cells from oxidative damage.
    • This effect was attributed to enhanced expression of antioxidant enzymes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.